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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of
compounds, commonly referred to as "nitazenes".[1][2][3] Originally synthesized in the late
1950s as potential analgesics, these compounds were never marketed for medical use.[2][4]
Recently, Butonitazene and other nitazene analogs have emerged on the illicit drug market,
posing a significant public health threat due to their high potency, which can exceed that of
fentanyl.[2][4][5] Accurate detection and characterization of these substances are crucial for
forensic laboratories, clinical toxicology, and drug development research.

This document provides detailed protocols for the synthesis and analytical characterization of
Butonitazene to serve as a reference standard. It includes a summary of its physicochemical
properties, a step-by-step synthesis procedure, and comprehensive protocols for its
characterization using various analytical techniques.

Physicochemical Properties of Butonitazene

Butonitazene, as a reference material, is typically a crystalline solid.[1][6] The hydrochloride
salt is soluble in various organic solvents.[1]
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Property Value Reference
2-[2-[(4-
butoxyphenyl)methyl]-5-

IUPAC Name ) yP ) Y) VI [7]
nitrobenzimidazol-1-yl]-N,N-
diethylethanamine

Synonyms Butoxynitazene [1][6]

Molecular Formula C24H32N403 [71181[9]1[10]

Molar Mass 424.545 g-mol—1 [10]
Crystalline solid, white or

Appearance [1][6]
yellow-brown powder

CAS Number 95810-54-1 [8][9][10]

Melting Point (HCI salt) 154-156 °C [1]

Solubility (HCI salt)

DMF: 25 mg/mL, DMSO: 20
mg/mL, Ethanol: 10 mg/mL,
DMF:PBS (pH 7.2) (1:1): 0.5
mg/mL

[1](8]

UV Amax

242 nm

[8]1°]

Synthesis of Butonitazene

The synthesis of Butonitazene can be achieved through a multi-step process.[1] A general

synthetic pathway is outlined below.
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Caption: Synthetic pathway of Butonitazene.

Experimental Protocol for Synthesis

Materials:

1-chloro-2,4-dinitrobenzene

2-diethylaminoethylamine

n-butoxyphenylacetonitrile

Ethanol
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e Hydrochloric acid

e Sodium sulfide (or other suitable reducing agent)

o Appropriate solvents for reaction and purification (e.g., ethanol, dimethylformamide)

o Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic
stirrers, etc.)

 Purification apparatus (e.g., column chromatography setup, recrystallization flasks)

Procedure:

e Synthesis of N-(2-diethylaminoethyl)-2,4-dinitroaniline:

[¢]

Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent such as ethanol.

[¢]

Slowly add 2-diethylaminoethylamine to the solution while stirring.

Heat the reaction mixture under reflux for several hours.

[e]

o

Monitor the reaction progress using Thin Layer Chromatography (TLC).

[¢]

Upon completion, cool the mixture and remove the solvent under reduced pressure.

[e]

Purify the resulting product, N-(2-diethylaminoethyl)-2,4-dinitroaniline, by recrystallization
or column chromatography.

o Selective reduction to form the ortho-phenylenediamine intermediate:

[e]

Dissolve the purified N-(2-diethylaminoethyl)-2,4-dinitroaniline in a suitable solvent.

o

Add a selective reducing agent, such as sodium sulfide, to reduce the ortho-nitro group to
an amine.

o

Carefully control the reaction conditions to ensure regioselective reduction.

[¢]

Monitor the reaction by TLC.
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o Once the reaction is complete, work up the reaction mixture to isolate the ortho-
phenylenediamine intermediate.

o Preparation of n-butoxyphenyl imidate:

o This intermediate can be prepared from n-butoxyphenylacetonitrile.

o The nitrile is reacted with ethanol in the presence of hydrogen chloride gas (Pinner
reaction) to yield the corresponding imidate hydrochloride.

¢ Condensation to form Butonitazene:

o

React the ortho-phenylenediamine intermediate with the n-butoxyphenyl imidate.

[¢]

This condensation reaction forms the benzimidazole ring system.

[¢]

The reaction is typically carried out in a suitable solvent and may require heating.

[e]

Monitor the formation of Butonitazene by TLC or LC-MS.
o Purification of Butonitazene:

o The crude Butonitazene is purified using standard techniques such as column
chromatography followed by recrystallization to obtain the analytical reference standard.

o The final product can be converted to its hydrochloride salt by treatment with hydrochloric
acid in an appropriate solvent.

Analytical Characterization

A combination of analytical techniques is employed for the comprehensive characterization of
the Butonitazene reference standard.
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Caption: Analytical workflow for Butonitazene characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of volatile and semi-volatile compounds.
Instrumentation:

+ Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5975 Series GC/MSD
System).[4]

¢ Column: A non-polar or medium-polarity column is typically used.

Protocol:
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o Sample Preparation: Prepare a dilute solution of the Butonitazene standard in a suitable
volatile solvent like methanol.[4]

e GC Conditions:
o Injector Temperature: 250-280 °C

o Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2
minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g.,
300 °C) and hold for several minutes.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[4]
o Mass Range: Scan from m/z 40 to 550.

o Data Analysis: Compare the obtained mass spectrum with a reference library or previously
acquired data for Butonitazene. The fragmentation pattern is key for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile compounds and is widely used
for the detection of nitazenes in various matrices.[1][11][12]

Instrumentation:

» High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid
chromatograph (UHPLC) coupled to a mass spectrometer (e.g., tandem quadrupole (QqQ)
or high-resolution mass spectrometer like QTOF).[4][12]

e Column: A C18 reversed-phase column is commonly used.[4][12]

Protocol:
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» Sample Preparation: Dissolve the Butonitazene standard in a suitable solvent, typically the
mobile phase or a compatible solvent like methanol.

e LC Conditions:

o

Mobile Phase A: 0.1% formic acid in water.[12]

o Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[12]

o Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
up to a high percentage of mobile phase B to elute the analyte, followed by re-
equilibration.[4][12]

o Flow Rate: 0.2-0.5 mL/min.

o Column Temperature: 30-40 °C.

¢ MS Conditions:

o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Analysis Mode: For a QqQ instrument, use Multiple Reaction Monitoring (MRM) for
guantification. For a high-resolution instrument, acquire full scan data for accurate mass
measurement.[12]

» Data Analysis: The retention time and the mass-to-charge ratio of the molecular ion ([M+H]*)
and its fragments are used for identification and quantification.

Analytical Data Value Reference
Molecular lon [M+H]* 425.255 [13]
Exact Mass 424.2474 [13]
) ] 7.77 min (under specific
LC-QTOF-MS Retention Time N [4]
conditions)

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized
compound.

Instrumentation:
* NMR spectrometer (e.g., 400 MHz or higher).
Protocol:

o Sample Preparation: Dissolve an appropriate amount (typically 5-20 mg) of the
Butonitazene standard in a deuterated solvent (e.g., DMSO-ds, CDCl3).[13]

o Experiments: Acquire *H NMR and 3C NMR spectra. For complete structural assignment, 2D
NMR experiments such as COSY, HSQC, and HMBC should be performed.[13]

o Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 1D
and 2D spectra to confirm the molecular structure of Butonitazene.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.
Instrumentation:

e FTIR spectrometer.

Protocol:

o Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory
or as a KBr pellet) or as a solution.

o Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm™1,

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups in Butonitazene, such as N-O stretching for the nitro group, C-H stretching for alkyl
and aromatic groups, and C=N and C=C stretching for the benzimidazole and phenyl rings.

Mechanism of Action: y-Opioid Receptor Activation
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Butonitazene, like other opioids, exerts its effects primarily through the activation of the p-
opioid receptor (MOR), a G-protein coupled receptor.[1][2] This activation leads to a cascade of
intracellular events resulting in analgesia, but also adverse effects like respiratory depression.
[1][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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